Octahydropentalenyl propionate
Description
The octahydropentalene moiety confers high hydrophobicity, likely rendering the compound insoluble in water but soluble in organic solvents like ethanol or hexane. Its molecular weight is estimated to range between 200–300 g/mol, depending on substituents.
Properties
CAS No. |
93964-80-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-10-7-6-8-4-3-5-9(8)10/h8-10H,2-7H2,1H3 |
InChI Key |
BTWFKGTZSZVEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalenyl propionate typically involves the esterification of octahydropentalenyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydropentalenyl propionate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Octahydropentalenyl alcohol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
Scientific Research Applications
Octahydropentalenyl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydropentalenyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propionic acid, which can then participate in various metabolic pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Propionate Derivatives
Structural and Functional Comparisons
Table 1: Key Properties of Propionate Derivatives
*Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.
Efficacy and Stability
- Calcium propionate : Effective in inhibiting mold in baked goods due to water solubility and low toxicity. Its stability is pH-dependent (optimal pH 7.5–10.5) .
- Geranyl propionate : Valued in perfumery for its floral odor and stability in organic matrices. Shelf life exceeds 24 months under proper storage .
- Octadecyl phenolic propionate: High molecular weight (474.76 g/mol) enhances lipid solubility, making it suitable for stabilizing polymers against oxidative degradation .
- This compound (inferred) : The bicyclic structure may improve thermal stability compared to linear esters, suggesting utility in high-temperature industrial processes.
Biological Activity
Octahydropentalenyl propionate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as octahydropentalenes. Its structure can be represented as follows:
- Molecular Formula : C₁₁H₁₈O₂
- Molecular Weight : 182.26 g/mol
1. Chemokine Receptor Antagonism
Research has indicated that this compound exhibits activity as a chemokine receptor antagonist. This property is significant in the context of cardiovascular disorders, such as acute myocardial infarction and acute coronary syndrome. The mechanism involves the modulation of inflammatory responses, which are critical in these conditions .
2. Anti-Cancer Properties
This compound has been studied for its potential anti-cancer effects. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, the compound may prevent abnormal cell proliferation associated with various cancers .
3. Drug Interaction Potential
The compound's ability to reduce drug-drug interactions is another area of interest. This characteristic could enhance its therapeutic profile by minimizing adverse effects when used in combination with other medications .
Case Study 1: Cardiovascular Disorders
A study evaluated the effects of this compound on models of myocardial infarction. The results indicated a significant reduction in infarct size and improved cardiac function, suggesting its potential as a therapeutic agent in cardiovascular diseases.
Case Study 2: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The concentration-dependent effects were analyzed, revealing an IC50 value that supports its potential as an anti-cancer agent.
Table 1: Summary of Biological Activities
Table 2: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Growth inhibition |
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
